
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is a chemical compound that features a piperazine ring bonded to a pyridine ring substituted with a chloro and methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination and methylthiolation of a pyridine derivative to form 5-chloro-4-(methylthio)pyridine.
Sulfonylation: The pyridine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperazine Coupling: Finally, the sulfonylated pyridine is reacted with piperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)ethanol
- 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)benzene
Uniqueness
1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both a piperazine ring and a sulfonylated pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H14ClN3O2S2 |
|---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1-(5-chloro-4-methylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H14ClN3O2S2/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
LZNXLMSIXNVTOI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




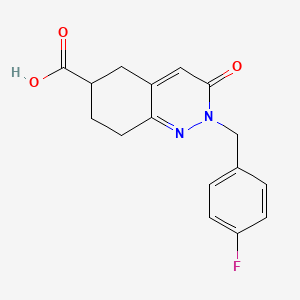

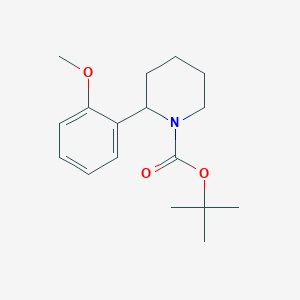
![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
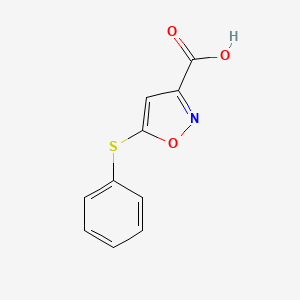
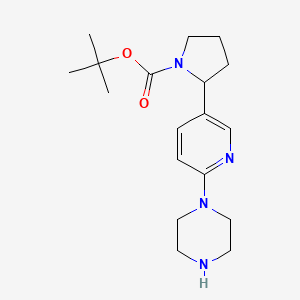
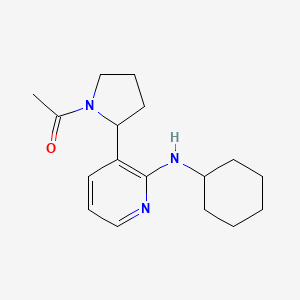
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
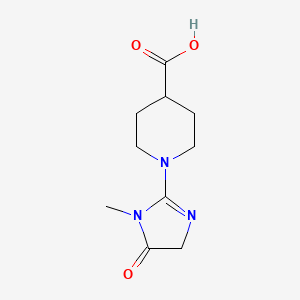
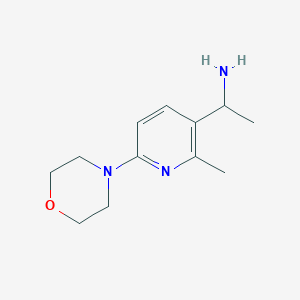
![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)
